N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide
Overview
Description
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with an appropriate acylating agent to form the 2-oxoethyl derivative.
Introduction of the Fluorophenyl Group: The next step involves the reaction of the 2-oxoethyl derivative with a fluorophenylmethyl halide under basic conditions to introduce the fluorophenyl group.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are believed to play crucial roles in binding to target proteins or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides: These compounds share a similar piperazine and oxoethyl structure but differ in the substituents attached to the piperazine ring.
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide: This compound has a similar core structure but features a trifluoroacetamide group instead of a methanesulfonamide moiety.
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide is unique due to the presence of the fluorophenyl group and methanesulfonamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-3-18-8-10-19(11-9-18)16(21)13-20(24(2,22)23)12-14-4-6-15(17)7-5-14/h4-7H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNMJMKFLNKUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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